Pleraplysillin 2
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Overview
Description
Pleraplysillin 2 is a sesquiterpenoid ester derived from the marine sponge Pleraplysilla spinifera. It belongs to the class of furanosesquiterpenoids, which are known for their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pleraplysillin 2 involves a general approach to 4-methyl-2-substituted-furans, where 4-methyl-2-furyl-lithium acts as the key intermediate . The synthetic route includes the following steps:
- Formation of 4-methyl-2-furyl-lithium.
- Reaction with appropriate reagents to form the desired furanosequiterpenoid structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pleraplysillin 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the
Properties
CAS No. |
53492-34-5 |
---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
furan-3-ylmethyl (2E,6E)-3,7-dimethyl-8-(4-methylfuran-2-yl)octa-2,6-dienoate |
InChI |
InChI=1S/C20H24O4/c1-15(9-19-10-17(3)12-23-19)5-4-6-16(2)11-20(21)24-14-18-7-8-22-13-18/h5,7-8,10-13H,4,6,9,14H2,1-3H3/b15-5+,16-11+ |
InChI Key |
WMZXPVNHOWYKDN-SKJRKUQSSA-N |
Isomeric SMILES |
CC1=COC(=C1)C/C(=C/CC/C(=C/C(=O)OCC2=COC=C2)/C)/C |
Canonical SMILES |
CC1=COC(=C1)CC(=CCCC(=CC(=O)OCC2=COC=C2)C)C |
Origin of Product |
United States |
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